Ethyl 3,4-Dihydroxybenzoate-13C3 is a stable isotope-labeled derivative of ethyl 3,4-dihydroxybenzoate, which is an ester of 3,4-dihydroxybenzoic acid. This compound is primarily utilized in scientific research for metabolic studies and as a reference standard in analytical chemistry. The incorporation of the carbon-13 isotope enhances its utility in tracing metabolic pathways and studying biochemical processes.
This compound falls under the category of organic compounds, specifically as an aromatic ester. It is classified based on its structure and functional groups, which include a benzoate moiety with hydroxyl substituents.
The synthesis of ethyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst. For the isotopically labeled variant, carbon-13 labeled precursors are utilized to ensure the incorporation of the isotope during synthesis.
Ethyl 3,4-Dihydroxybenzoate-13C3 has a molecular formula of with specific isotopic labeling at three carbon positions. The structural representation includes a benzene ring with two hydroxyl groups at the 3 and 4 positions and an ethoxy group attached to the carboxylic acid moiety.
Ethyl 3,4-dihydroxybenzoate can participate in various chemical reactions:
The mechanism of action for ethyl 3,4-dihydroxybenzoate-13C3 primarily revolves around its role as a stable isotope-labeled compound in metabolic studies. It acts as a tracer that allows researchers to track the movement and transformation of metabolites within biological systems. It specifically interacts with enzymes involved in collagen biosynthesis, such as prolyl 4-hydroxylase, inhibiting their activity and thereby affecting collagen production .
Ethyl 3,4-Dihydroxybenzoate-13C3 has several important applications:
Ethyl 3,4-dihydroxybenzoate-¹³C₃ (CAS: 1330195-40-8) is a stable isotope-labeled analog of protocatechuic acid ethyl ester, with three ¹³C atoms specifically incorporated into the ethyl ester group (-¹³CH₂-¹³CH₃). Its molecular formula is C₆¹³C₃H₁₀O₄, yielding a molecular weight of 185.15 g/mol compared to 182.17 g/mol for the unlabeled compound (C₉H₁₀O₄) [2] [5] [7]. The compound retains the core structure of a dihydroxybenzoate backbone but features isotopic enrichment at the ethyl moiety, as confirmed by its SMILES notation: [¹³CH₃][¹³CH₂]O¹³Cc₁ccc(O)c(O)c₁ [2].
The strategic ¹³C labeling serves two critical analytical purposes:
Table 1: Key Chemical Properties of Ethyl 3,4-Dihydroxybenzoate-¹³C₃
Property | Unlabeled Compound | ¹³C₃-Labeled Compound |
---|---|---|
Molecular Formula | C₉H₁₀O₄ | C₆¹³C₃H₁₀O₄ |
Molecular Weight | 182.17 g/mol | 185.15 g/mol |
CAS Number | 3943-89-3 | 1330195-40-8 |
Purity | >95% (HPLC) | >95% (HPLC) |
Primary Isotopic Sites | N/A | Ethyl ester group |
Stable isotope labeling emerged in the mid-20th century as a cornerstone for elucidating biochemical pathways. The synthesis of ¹³C-labeled compounds like Ethyl 3,4-dihydroxybenzoate-¹³C₃ represents an evolution of this methodology, driven by advances in organic chemistry and analytical technology. Key milestones include:
Table 2: Historical Milestones in Isotope-Labeled Benzoate Research
Time Period | Development | Impact on EDHB-¹³C₃ Research |
---|---|---|
1980s–1990s | ¹³C-acetate tracing in polyketide biosynthesis | Validated isotopic mapping of benzoate pathways [4] |
Early 2000s | High-field NMR/MS for ¹³C detection | Enabled SIRM approaches for metabolic networks [1] |
2010s | EDHB identified as a PHD inhibitor | Created demand for labeled analogs for mechanistic studies [3] |
2015–Present | Commercial synthesis of ¹³C₃-EDHB | Supported quantitative hypoxia and cancer research [2] [6] |
Metabolic Flux Analysis
Ethyl 3,4-dihydroxybenzoate-¹³C₃ is indispensable in SIRM, where it tracks real-time metabolic rewiring. For example:
Drug Metabolism and Distribution
Protein Interaction Studies
Table 3: Analytical Techniques Enabled by ¹³C₃-Labeling
Technique | Application Example | Advantage of ¹³C₃ Label |
---|---|---|
NMR Spectroscopy | Atom-resolved tracking in SIRM | Distinguishes host vs. tracer carbon atoms [1] |
LC-MS Quantitation | Pharmacokinetics in blood/brain tissue | Eliminates matrix interference; LOD < 1 nM [6] [8] |
Isotope Imaging | Spatial mapping in tissue sections (e.g., bone) | Correlates drug distribution with effects [6] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1